4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one
Description
4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C19H16O4 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-methyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one |
InChI |
InChI=1S/C19H16O4/c1-12-10-18(20)23-17-11-15(8-9-16(12)17)22-13(2)19(21)14-6-4-3-5-7-14/h3-11,13H,1-2H3 |
InChI Key |
PNRWLQBAIFWKKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one typically involves the condensation of 4-methyl-7-hydroxy-2H-chromen-2-one with 1-methyl-2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to downstream effects on cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-7-hydroxy-2H-chromen-2-one
- 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
- 4-methyl-2H-chromen-2-one
Uniqueness
4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is unique due to the presence of both the 4-methyl and 1-methyl-2-oxo-2-phenylethoxy substituents, which confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential therapeutic applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
